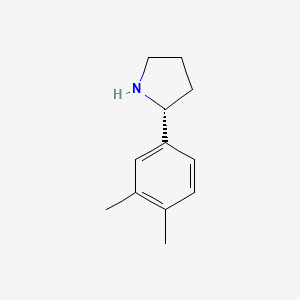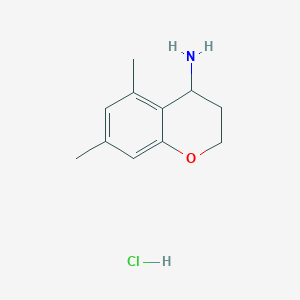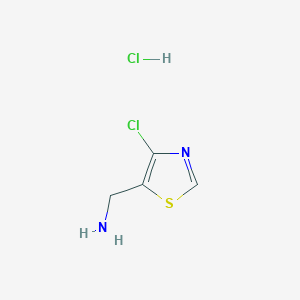
2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid is a synthetic organic compound that belongs to the xanthene dye family. It is known for its vibrant fluorescence and is commonly used in various scientific and industrial applications. The compound’s structure consists of a xanthene core with ethylamino and dimethyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid typically involves the following steps:
Formation of the xanthene core: The xanthene core is synthesized through a condensation reaction between phthalic anhydride and resorcinol in the presence of a strong acid catalyst, such as sulfuric acid.
Introduction of ethylamino groups: The ethylamino groups are introduced through a nucleophilic substitution reaction using ethylamine.
Dimethylation: The dimethyl groups are added via a methylation reaction using methyl iodide and a base, such as potassium carbonate.
Attachment of the benzoic acid moiety: The final step involves the esterification of the xanthene derivative with benzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced xanthene derivatives.
Substitution: The ethylamino and dimethyl groups can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Substituted xanthene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Fluorescent labeling: Used as a fluorescent dye for labeling biomolecules in fluorescence microscopy and flow cytometry.
pH indicators: Employed as a pH indicator due to its color change properties in different pH environments.
Photodynamic therapy: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Chemical sensors: Utilized in the development of chemical sensors for detecting various analytes based on fluorescence quenching or enhancement.
Mecanismo De Acción
The mechanism of action of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to the conjugated xanthene core, which absorbs light and emits fluorescence.
Reactive oxygen species generation: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells.
Binding to biomolecules: The compound can bind to biomolecules such as proteins and nucleic acids, allowing for their visualization and study in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties but different substituents.
Fluorescein: A widely used fluorescent dye with a similar xanthene core but different functional groups.
Eosin Y: A xanthene dye with bromine substituents, used as a histological stain.
Uniqueness
2-(3,6-Bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)benzoic acid is unique due to its specific combination of ethylamino and dimethyl substituents, which confer distinct chemical and fluorescence properties. Its versatility in various applications, from fluorescent labeling to photodynamic therapy, highlights its importance in scientific research and industry.
Propiedades
Fórmula molecular |
C26H28N2O3 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C26H28N2O3/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23/h7-14,25,27-28H,5-6H2,1-4H3,(H,29,30) |
Clave InChI |
GTHHIHLLMSCGES-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



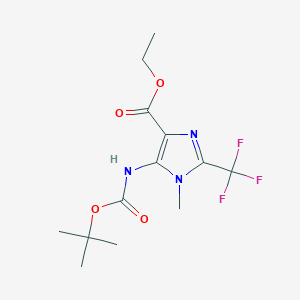
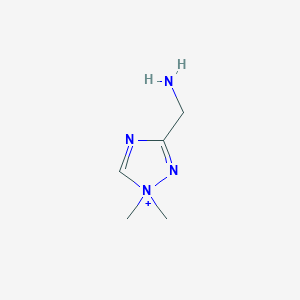

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)
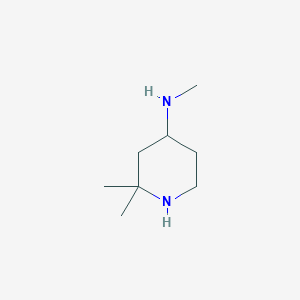
![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
